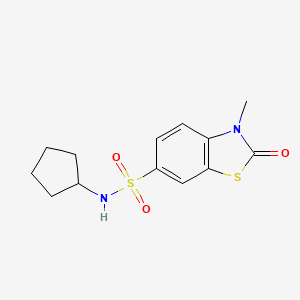
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It is structurally similar to MDMA (Ecstasy) and has been used recreationally for its euphoric and empathogenic effects. However, in recent years, MBDB has gained attention as a potential research tool in the field of neuroscience.
作用機序
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone acts as a selective serotonin releasing agent (SSRA), which means that it increases the levels of serotonin in the brain by releasing it from the presynaptic neurons. This leads to an increase in the activation of the serotonin receptors, which are involved in various physiological and behavioral processes such as mood, appetite, and sleep.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of MDMA. It increases the levels of dopamine and norepinephrine in addition to serotonin, which leads to a feeling of euphoria, increased sociability, and empathy. It also causes an increase in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The advantages of using 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone in lab experiments include its ability to selectively release serotonin, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. It is also relatively easy to synthesize and has a long shelf life.
The limitations of using this compound in lab experiments include its potential for abuse and its side effects, which can interfere with the interpretation of the results. It is also a controlled substance, which means that it requires special permits and regulations for use in research.
将来の方向性
There are several future directions for research involving 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone. One area of interest is its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. Another area is its use in studying the effects of serotonin on various physiological and behavioral processes. Additionally, there is a need for further research on the safety and potential side effects of this compound, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a psychoactive drug that has gained attention as a potential research tool in the field of neuroscience. It acts as a selective serotonin releasing agent and has been used to study the role of serotonin in various physiological and behavioral processes. While it has advantages as a research tool, it also has limitations and potential risks that need to be considered. Further research is needed to fully understand its potential therapeutic uses and safety profile.
合成法
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methylpiperazin-1-yl)ethanone has been used in scientific research to study the effects of serotonin on the central nervous system. It acts as a serotonin releaser and has been shown to increase the levels of serotonin in the brain. This property has made it a useful tool for studying the role of serotonin in mood regulation, anxiety, and depression.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-6-8-17(9-7-16)15(18)10-12-11-19-13-4-2-3-5-14(13)20-12/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIOLNYJUMIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)


![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)